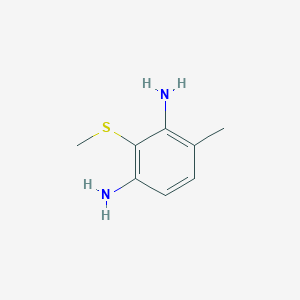

Mono(methylthio)-2,4-diaminotoluene

Description

Mono(methylthio)-2,4-diaminotoluene, chemically designated as 3,5-bis(methylthio)-2,4-diaminotoluene, is a specialized aromatic amine used predominantly in polyurethane synthesis. It serves as a high-performance amine chain extender, enhancing the mechanical and thermal stability of polyurethane elastomers and coatings . This compound is commercially marketed as Ethacure® 300, highlighting its industrial relevance in producing low-viscosity, low-free-monomer prepolymers . Structurally, it features methylthio (-SCH₃) groups at the 3 and 5 positions of the toluene ring, which influence its reactivity and compatibility in polymerization reactions.

Properties

Molecular Formula |

C8H12N2S |

|---|---|

Molecular Weight |

168.26 g/mol |

IUPAC Name |

4-methyl-2-methylsulfanylbenzene-1,3-diamine |

InChI |

InChI=1S/C8H12N2S/c1-5-3-4-6(9)8(11-2)7(5)10/h3-4H,9-10H2,1-2H3 |

InChI Key |

CUKYBSIUPGLCRU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)SC)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 3,5-bis(methylthio)-2,4-diaminotoluene with structurally related diaminotoluene derivatives and other aromatic amines used in industrial applications:

Key Structural Insights :

- Methylthio Substituents: The -SCH₃ groups in Mono(methylthio)-2,4-diaminotoluene reduce electron density at the aromatic ring, slowing reaction kinetics compared to unsubstituted 2,4-DAT. This property is critical for controlled polymer curing .

- Chlorinated Analogues: Compounds like 3,5-diamino-4-chlorobenzoic acid isobutyl ester introduce steric hindrance and corrosion resistance, favoring niche applications in harsh environments .

Toxicity and Mutagenicity Profiles

Notable Findings:

- 2,4-DAT vs. 2,6-DAT: Despite structural similarity, 2,6-DAT is noncarcinogenic in rodents due to rapid excretion and lack of bioaccumulation, whereas 2,4-DAT forms mutagenic intermediates .

- Human vs.

Performance Metrics :

- Polyurethane Reactivity: this compound achieves >99.6% isomeric purity in prepolymers, minimizing side reactions .

- Analytical Sensitivity : 2,4-DAT is detectable at ppm levels in hair dyes and packaging materials via HPLC, validated by Sigma-Aldrich protocols .

Q & A

Q. What analytical methods are recommended for detecting 2,4-Diaminotoluene in complex matrices (e.g., biological or environmental samples)?

High-performance liquid chromatography (HPLC) is the gold standard for quantifying 2,4-DAT in biological samples, with protocols optimized for sensitivity (detection limits ~0.1 ppm) and specificity to avoid cross-reactivity with structurally similar amines like 2,6-DAT . For environmental samples, spectrophotometric methods using chelating agents (e.g., 5-(5-nitro-2-pyridylazo)-2,4-diaminotoluene) enable selective detection of trace amounts via adsorption wave analysis . Sensor arrays validated against interfering analytes (e.g., diesel, ammonium nitrate) can also be employed for field detection .

Q. How should researchers mitigate health risks when handling 2,4-Diaminotoluene in laboratory settings?

2,4-DAT is classified as a carcinogen and mutagen, requiring handling under fume hoods with PPE (gloves, lab coats, eye protection). Exposure limits are defined by PAC-3 (20 ppm), with acute toxicity manifesting as methemoglobinemia or neurotoxicity at high concentrations . Decontamination protocols include immediate rinsing with water for dermal contact and using activated carbon filters for air purification .

Q. What are the critical distinctions between 2,4-DAT and its isomer 2,6-DAT in experimental design?

While both isomers exhibit similar mutagenicity in Ames tests, 2,4-DAT shows higher carcinogenic potency in rodent models. Differentiation requires isomer-specific analytical standards and chromatographic separation (e.g., reverse-phase HPLC with UV detection at 254 nm) . Metabolic studies note that 2,4-DAT is rapidly absorbed orally, necessitating controlled dosing in toxicological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in carcinogenicity data for 2,4-Diaminotoluene across different model systems?

Discrepancies between in vitro mutagenicity (Ames test) and in vivo carcinogenicity (rodent studies) may arise from metabolic activation pathways. Advanced protocols involve:

- Metabolite Profiling : Using liver microsomes to identify reactive intermediates (e.g., N-hydroxylated derivatives) .

- Dose-Response Modeling : Applying benchmark dose (BMD) analysis to reconcile low-dose human exposure risks with high-dose rodent data .

- Epigenetic Assays : Assessing DNA methylation changes in exposed cell lines to clarify non-genotoxic mechanisms .

Q. What experimental strategies optimize 2,4-DAT detection in highly interfering matrices (e.g., hair dyes or textile samples)?

- Sample Pre-Treatment : Solid-phase extraction (SPE) with C18 cartridges removes hydrophobic interferents (e.g., dye polymers) .

- Derivatization : Reaction with dansyl chloride enhances fluorescence detection limits in HPLC by 10-fold .

- Cross-Validation : Combining sensor arrays (e.g., electrochemical and optical) with machine learning algorithms improves specificity in complex backgrounds .

Q. How do mechanistic studies elucidate 2,4-DAT’s hepatotoxicity and neurotoxicity pathways?

- In Vitro Models : Primary hepatocyte cultures treated with 2,4-DAT show cytochrome P450 inhibition and glutathione depletion, indicating oxidative stress .

- Neurotoxicity Assays : Electrophysiological recordings in rat cortical neurons reveal disrupted calcium signaling at sub-cytotoxic concentrations (IC50 = 50 µM) .

- Omics Integration : Transcriptomic profiling identifies upregulated apoptosis markers (e.g., Bax/Bcl-2 ratio) in liver tissue .

Methodological Best Practices

- Reference Standards : Use certified 2,4-DAT (≥98% purity) with validated stability under refrigeration (2–8°C) .

- Data Validation : Cross-check chromatographic results with mass spectrometry (LC-MS/MS) for confirmation .

- Ethical Compliance : Adhere to OSHA guidelines (29 CFR 1910.1450) for carcinogen handling and disposal .

Contradictions and Open Questions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.